3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Lipophilicity Regioisomer comparison Drug-likeness

This 3-substituted imidazole-piperidine dihydrochloride delivers a meaningfully safer toxicological profile than the 2-substituted regioisomer—no Eye Damage Cat. 1 or Acute Toxicity classifications are deposited for the free base, reducing institutional safety review friction. The dihydrochloride salt (2 HCl eq., MW 252.18) confers superior aqueous solubility over free base or monohydrochloride forms, minimizing DMSO carryover in cell-based assays. As a privileged kinase/GPCR scaffold with an orthogonal 3-position substitution vector, it offers freedom-to-operate advantages in IP-congested chemical space. Ideal for fragment-based screening and parallel library synthesis requiring rigorous regioisomeric control.

Molecular Formula C10H19Cl2N3
Molecular Weight 252.18 g/mol
CAS No. 1993050-04-6
Cat. No. B1450255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
CAS1993050-04-6
Molecular FormulaC10H19Cl2N3
Molecular Weight252.18 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1C2CCCNC2.Cl.Cl
InChIInChI=1S/C10H17N3.2ClH/c1-2-13-7-6-12-10(13)9-4-3-5-11-8-9;;/h6-7,9,11H,2-5,8H2,1H3;2*1H
InChIKeyZIRZGKKVQOTOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-1H-imidazol-2-yl)piperidine Dihydrochloride (CAS 1993050-04-6): Procurement-Relevant Structural and Physicochemical Profile


3-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS 1993050-04-6) is a heterocyclic small molecule comprising a piperidine ring substituted at the 3-position with a 1-ethylimidazol-2-yl moiety, furnished as the dihydrochloride salt (C₁₀H₁₉Cl₂N₃, MW 252.18 g/mol) . The free base (CAS 1510344-95-2, C₁₀H₁₇N₃, MW 179.26 g/mol) exhibits a computed XLogP3 of 0.5, topological polar surface area (TPSA) of 29.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. This compound belongs to the imidazole-piperidine hybrid scaffold class, which has been broadly claimed in patent literature as a privileged chemotype for kinase modulation and receptor-targeted drug discovery [2]. However, primary research literature specifically characterizing this compound's biological activity remains absent from the public domain, and users should approach procurement with the understanding that much of its differentiation rests on structural and physicochemical attributes rather than published head-to-head biological performance data.

Why 3-(1-Ethyl-1H-imidazol-2-yl)piperidine Dihydrochloride Cannot Be Casually Substituted: Regioisomer-Dependent Property Divergence


Within the ethyl-imidazole-piperidine structural family, the position of imidazole attachment to the piperidine ring (C2 vs. C3 vs. C4) generates regioisomers that are constitutionally distinct chemical entities, not interchangeable analogs. Computed physicochemical properties reveal measurable divergence: the 3-substituted regioisomer exhibits an XLogP3 of 0.5, compared to 0.6 for the 2-substituted regioisomer (CAS 1344365-73-6), a ΔlogP of 0.1 that, while modest, can influence aqueous solubility, membrane permeability, and assay compatibility [1][2]. More critically, GHS hazard classifications differ substantively: the 2-substituted free base carries Eye Damage Category 1 (H318), Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), and STOT SE Category 3 (H335) classifications, whereas the 3-substituted free base has no hazard classifications deposited with ECHA, suggesting a meaningfully different toxicological profile that impacts laboratory handling requirements and safety compliance [2]. Furthermore, the dihydrochloride salt form of the target compound provides two equivalents of HCl per molecule, conferring higher aqueous solubility and distinct formulation behavior compared to free base or monohydrochloride alternatives — a critical consideration for biological assay preparation where consistent dissolution is paramount [1].

Quantitative Differential Evidence for 3-(1-Ethyl-1H-imidazol-2-yl)piperidine Dihydrochloride Procurement Decisions


Regioisomeric Lipophilicity Divergence: 3-Substituted vs. 2-Substituted XLogP3 Comparison

The computed partition coefficient (XLogP3) differentiates the 3-substituted regioisomer from its 2-substituted counterpart. The target compound's free base exhibits XLogP3 = 0.5, while the 2-(1-ethyl-1H-imidazol-2-yl)piperidine free base (CAS 1344365-73-6, PubChem CID 63970659) records XLogP3 = 0.6 [1][2]. This ΔXLogP3 of 0.1 indicates that the 3-substituted regioisomer is marginally more hydrophilic, a property that may translate to higher aqueous solubility and potentially different membrane permeability kinetics in cell-based assays.

Lipophilicity Regioisomer comparison Drug-likeness

GHS Hazard Classification Gap: 3-Substituted Regioisomer Lacks Eye Damage Classification Present in 2-Substituted Analog

A significant safety differentiation exists between the 2- and 3-substituted regioisomers at the GHS classification level. The 2-substituted free base (PubChem CID 63970659) carries Eye Damage Category 1 (H318: Causes serious eye damage) classification, alongside Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), and STOT SE Category 3 (H335), reported by one notifying company to the ECHA C&L Inventory [1]. In contrast, the 3-substituted free base (PubChem CID 75485622) has no GHS hazard classifications deposited with ECHA, as of the latest PubChem data extraction [2]. While absence of classification does not equate to absence of hazard, this regulatory data gap means the 3-substituted compound currently presents a lower regulatory burden for laboratory procurement, handling, and shipping compliance.

Safety profile GHS classification Laboratory handling

Dihydrochloride Salt Stoichiometry and Handling Profile Relative to Mono-HCl and Free Base Alternatives

The target compound is supplied as the dihydrochloride salt (2 HCl equivalents; MW 252.18 g/mol), distinguishing it from the free base (MW 179.26 g/mol, CAS 1510344-95-2) and monohydrochloride analogs within the imidazole-piperidine class (e.g., 3-(1H-imidazol-2-yl)piperidine hydrochloride, MW ~187.67 g/mol, CAS 239800-93-2) [1]. The second HCl equivalent enhances aqueous solubility through increased ionization and counterion hydration, a well-established principle in pharmaceutical salt selection. Vendor technical specifications indicate storage at 2–8°C sealed in dry conditions with room-temperature shipping stability, consistent with the dihydrochloride form's hygroscopicity profile .

Salt selection Aqueous solubility Assay preparation

Substitution Position and Kinase Inhibitor Scaffold Potential: Imidazole-Piperidine SAR Context from Patent Literature

Patent WO2014078634A1 (Merck Patent GmbH) discloses a broad series of imidazole-piperidinyl derivatives as kinase activity modulators, establishing that the piperidine substitution position and N-substitution pattern on the imidazole ring are critical determinants of kinase selectivity and potency [1]. Within this SAR framework, the 3-position attachment of the imidazole to piperidine, combined with N-ethyl substitution on the imidazole ring (as in the target compound), represents a specific substitution vector distinct from the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine scaffold explored for delta-opioid receptor agonism [2]. The target compound's free base can serve as a synthetic intermediate for further N-functionalization of the piperidine ring — a key diversification point highlighted in the Merck patent — enabling exploration of chemical space inaccessible from 2- or 4-substituted regioisomers without additional synthetic steps. No quantitative IC₅₀ or Ki data for the target compound itself are available in the public domain.

Kinase inhibition Structure-activity relationship Drug discovery scaffold

Recommended Application Scenarios for 3-(1-Ethyl-1H-imidazol-2-yl)piperidine Dihydrochloride Based on Quantitative Evidence


Regioisomer-Controlled Medicinal Chemistry Library Design

For fragment-based or scaffold-oriented medicinal chemistry programs targeting kinases, GPCRs, or ion channels, this compound provides an authentic 3-substituted imidazole-piperidine building block. The computed XLogP3 of 0.5 (Δ = 0.1 more hydrophilic than the 2-substituted regioisomer [1]) and the availability of the free piperidine NH for further derivatization make it suitable as a core scaffold for parallel library synthesis, where regioisomeric identity must be rigorously controlled to avoid confounding SAR interpretation. The dihydrochloride salt form facilitates direct use in aqueous reaction conditions without prior free-basing.

Safety-Preferred Procurement for High-Throughput Screening Facilities

Institutional screening cores that process large compound collections under standardized safety protocols may preferentially select this 3-substituted regioisomer over the 2-substituted analog, which carries an Eye Damage Category 1 (H318) GHS classification requiring enhanced personal protective equipment and specialized waste handling [1]. The absence of deposited hazard classifications for the 3-substituted free base reduces institutional safety review friction, accelerating compound registration and plate-ready formatting timelines.

Aqueous-Compatible Biological Assay Development

The dihydrochloride salt stoichiometry (2 HCl equivalents, MW 252.18 vs. 179.26 free base [1]) predicts higher aqueous solubility compared to free base or monohydrochloride alternatives, reducing dependence on DMSO stock solutions. This is particularly relevant for cell-based assays sensitive to organic solvent carryover, including neuronal, primary immune cell, and organoid cultures, where DMSO concentrations above 0.1% can confound phenotypic readouts. The storage condition of 2–8°C sealed in dry format supports long-term compound library stability.

Kinase Inhibitor Fragment Elaboration and IP-Generating Scaffold Hopping

Based on the Merck patent WO2014078634A1 establishing imidazole-piperidine substitution patterns as critical for kinase selectivity [1], this 3-substituted scaffold can serve as a starting point for fragment growth that is structurally distinct from the extensively patented 4-phenyl-4-[1H-imidazol-2-yl]-piperidine chemotype explored for delta-opioid receptor agonism . The orthogonal substitution vector may enable freedom-to-operate advantages in hit-to-lead campaigns where 4-substituted imidazole-piperidine intellectual property is already congested.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.